![molecular formula C6H9ClO3 B1443740 Ethyl-3-chloro-2-oxo butanoate CAS No. 50774-86-2](/img/structure/B1443740.png)
Ethyl-3-chloro-2-oxo butanoate
Overview
Description
Ethyl-3-chloro-2-oxo butanoate is a compound with the molecular formula C6H9ClO3 . It is also known by other synonyms such as ethyl-3-chloro-2-oxo butanoate, ETHYL 3-CHLORO-2-OXOBUTANOATE, and Butanoic acid, 3-chloro-2-oxo-, ethyl ester .
Synthesis Analysis
The synthesis of Ethyl-3-chloro-2-oxo butanoate can be achieved through a rapid synthetic method . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of Ethyl-3-chloro-2-oxo butanoate includes elements like Carbon ©, Hydrogen (H), Chlorine (Cl), and Oxygen (O). The InChI representation of the molecule isInChI=1S/C6H9ClO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3
. Chemical Reactions Analysis
The compound shows keto-enol tautomerism and contains about 7% of the enol form, CH3C(OH):CHCOOC2H5, under normal conditions . More information about its chemical reactions can be found in the referenced sources .Physical And Chemical Properties Analysis
The molecular weight of Ethyl-3-chloro-2-oxo butanoate is 164.59 g/mol . It has a computed XLogP3-AA value of 1.4, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 164.0240218 g/mol .Scientific Research Applications
Biocatalysis
Ethyl-3-chloro-2-oxo butanoate is used in biocatalysis. It is reduced by an alcohol dehydrogenase from Nocardia globerula, which shows a unique substrate spectrum towards different prochiral aliphatic ketones and bulky ketoesters . This enzyme reduced ethyl 4-chloro-3-oxo butanoate with an enantiomeric excess (ee) greater than 99% to (S)-4-chloro-3-hydroxy butanoate .
Drug Synthesis
Ethyl (S)-4-chloro-3-hydroxybutanoate ( (S)-CHBE), which can be produced from Ethyl-3-chloro-2-oxo butanoate, is an important chiral intermediate for the synthesis of statins . Statins are a group of drugs used to lower cholesterol levels, making this compound significant in pharmaceutical industry .
Enzyme Engineering
The carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 was found to catalyze the bio-reductive production of (S)-CHBE with excellent stereoselectivity . This enzyme can be engineered via directed evolution to meet process requirements, expanding the application spectrum of ketone reductases .
Organic Synthesis
Ethyl-3-chloro-2-oxo butanoate, also known as acetoacetic ester, is used in organic synthesis . It can be prepared by reacting ethyl ethanoate with sodium or sodium ethoxide .
Synthesis of Biologically Active Compounds
3-chloro-2-oxo-butyric acid ethyl ester, which can be derived from Ethyl-3-chloro-2-oxo butanoate, is an important intermediate in many biologically active compounds such as thiazole carboxylic acids .
Thermostabilized Mutant of Ketoreductase
A thermostabilized mutant of ketoreductase ChKRED20 was used to catalyze the complete conversion of Ethyl-3-chloro-2-oxo butanoate to yield enantiopure (S)-CHBE . This process has potential for industrial-scale setups due to its high volumetric productivity and absence of side reactions .
Mechanism of Action
Safety and Hazards
Ethyl-3-chloro-2-oxo butanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor and is harmful if swallowed . It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
ethyl 3-chloro-2-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHFJPUOJRVNFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-3-chloro-2-oxo butanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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